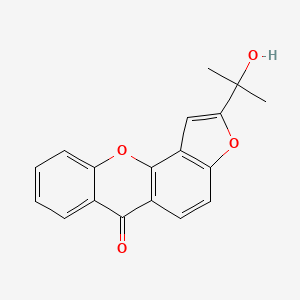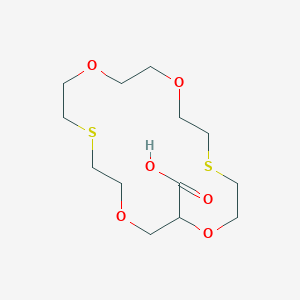
1,4,10,13-Tetraoxa-7,16-dithiacyclooctadecane-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4,10,13-Tetraoxa-7,16-dithiacyclooctadecane-2-carboxylic acid is a macrocyclic compound that features a combination of oxygen and sulfur atoms within its ring structure. This compound is known for its ability to form stable complexes with various metal ions, making it valuable in coordination chemistry and various industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,4,10,13-tetraoxa-7,16-dithiacyclooctadecane-2-carboxylic acid typically involves the cyclization of linear precursors containing both oxygen and sulfur atoms. One common method includes the reaction of diethylene glycol with thiodiglycol under acidic conditions to form the macrocyclic ring. The carboxylic acid group can be introduced through subsequent reactions involving carboxylation agents.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
化学反应分析
Types of Reactions: 1,4,10,13-Tetraoxa-7,16-dithiacyclooctadecane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Esterification can be carried out using alcohols and acid catalysts, while amidation involves amines and coupling agents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced sulfur species.
Substitution: Esters, amides.
科学研究应用
1,4,10,13-Tetraoxa-7,16-dithiacyclooctadecane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: Investigated for its potential as a chelating agent in biological systems.
Medicine: Explored for its use in drug delivery systems due to its ability to form complexes with therapeutic metals.
Industry: Utilized in the development of sensors and catalysts due to its unique chemical properties.
作用机制
The mechanism by which 1,4,10,13-tetraoxa-7,16-dithiacyclooctadecane-2-carboxylic acid exerts its effects involves the formation of stable complexes with metal ions. The oxygen and sulfur atoms in the ring structure coordinate with metal ions, stabilizing them and facilitating various chemical reactions. This coordination ability is crucial for its applications in catalysis, sensing, and drug delivery.
相似化合物的比较
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: Similar macrocyclic structure but contains nitrogen atoms instead of sulfur.
1,4,10,13-Tetraoxa-7,16-dithiacyclooctadecane: Lacks the carboxylic acid group but has a similar ring structure.
1,4,10,13-Tetraoxa-7,16-dithiacyclooctadecane-7,16-dioxide: Contains additional oxygen atoms in the ring structure.
Uniqueness: 1,4,10,13-Tetraoxa-7,16-dithiacyclooctadecane-2-carboxylic acid is unique due to the presence of both oxygen and sulfur atoms in its ring structure, along with a carboxylic acid group. This combination allows it to form stable complexes with a wide range of metal ions, making it versatile for various applications in chemistry, biology, medicine, and industry.
属性
CAS 编号 |
120358-40-9 |
|---|---|
分子式 |
C13H24O6S2 |
分子量 |
340.5 g/mol |
IUPAC 名称 |
1,4,10,13-tetraoxa-7,16-dithiacyclooctadecane-2-carboxylic acid |
InChI |
InChI=1S/C13H24O6S2/c14-13(15)12-11-18-5-9-20-7-3-16-1-2-17-4-8-21-10-6-19-12/h12H,1-11H2,(H,14,15) |
InChI 键 |
CEFWAIRKVJPILS-UHFFFAOYSA-N |
规范 SMILES |
C1COCCSCCOC(COCCSCCO1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


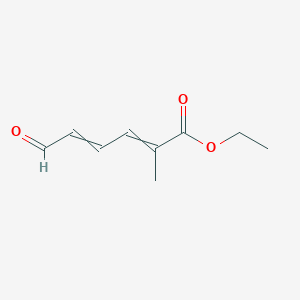
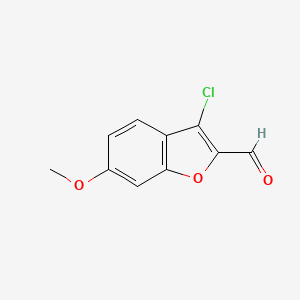
![(2,4,6-Tri-tert-butylphenyl)[(trimethylsilyl)ethynyl]phosphane](/img/structure/B14292942.png)
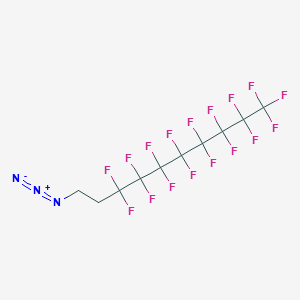
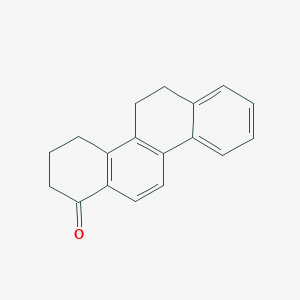
![Ethyl 2-[2,2-bis(phenylsulfanyl)propyl]pent-4-enoate](/img/structure/B14292958.png)
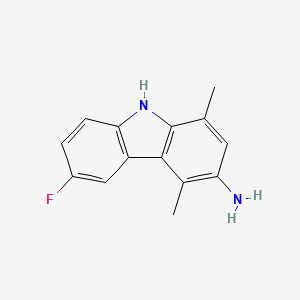
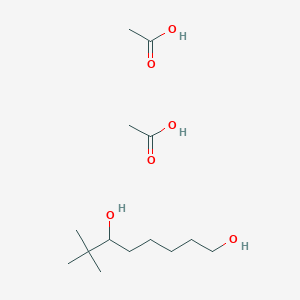
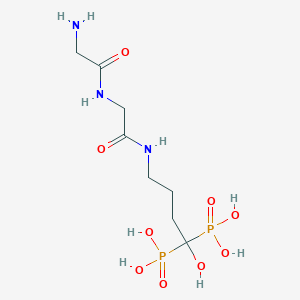

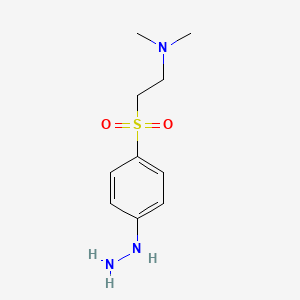
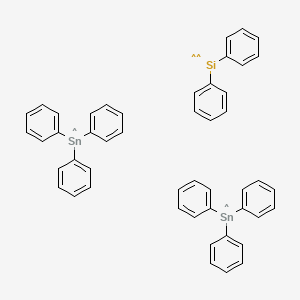
![N-{[(4-Chlorophenyl)methyl]carbamoyl}benzamide](/img/structure/B14292999.png)
